molecular formula C5H12N2O2S B12858204 n-Methylpyrrolidine-1-sulfonamide

n-Methylpyrrolidine-1-sulfonamide

Cat. No.: B12858204
M. Wt: 164.23 g/mol
InChI Key: ZDYVCYULLHXCRP-UHFFFAOYSA-N
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Description

n-Methylpyrrolidine-1-sulfonamide is an organosulfur compound with the molecular formula C5H12N2O2S. It is characterized by the presence of a sulfonamide group attached to a pyrrolidine ring, which is further substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methylpyrrolidine-1-sulfonamide typically involves the reaction of pyrrolidine with a sulfonyl chloride derivative in the presence of a base. One common method is the reaction of pyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

n-Methylpyrrolidine-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Methylpyrrolidine-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-Methylpyrrolidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the pyrrolidine ring can enhance binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Methylpyrrolidine-1-sulfonamide is unique due to the combination of its sulfonamide group and pyrrolidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other sulfonamides and pyrrolidine derivatives .

Properties

Molecular Formula

C5H12N2O2S

Molecular Weight

164.23 g/mol

IUPAC Name

N-methylpyrrolidine-1-sulfonamide

InChI

InChI=1S/C5H12N2O2S/c1-6-10(8,9)7-4-2-3-5-7/h6H,2-5H2,1H3

InChI Key

ZDYVCYULLHXCRP-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)N1CCCC1

Origin of Product

United States

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